4-{2-(Benzylsulfanyl)-6-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid
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Overview
Description
4-[2-(BENZYLSULFANYL)-6-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOIC ACID is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a dimethylphenyl carbamoyl group, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(BENZYLSULFANYL)-6-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOIC ACID typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(BENZYLSULFANYL)-6-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazolopyrimidine core.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-[2-(BENZYLSULFANYL)-6-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 4-[2-(BENZYLSULFANYL)-6-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Benzylthio-5,7-dimethyl-(1,2,4)triazolo[1,5-a]pyrimidine: Shares a similar triazolopyrimidine core but lacks the benzoic acid moiety.
1-Benzhydryl-4-{2-[5-(benzylsulfanyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]ethyl}piperazine: Contains a triazole ring and benzylsulfanyl group but differs in overall structure and functional groups.
Uniqueness
4-[2-(BENZYLSULFANYL)-6-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOIC ACID is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C29H27N5O3S |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
4-[2-benzylsulfanyl-6-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid |
InChI |
InChI=1S/C29H27N5O3S/c1-17-9-14-23(18(2)15-17)31-26(35)24-19(3)30-28-32-29(38-16-20-7-5-4-6-8-20)33-34(28)25(24)21-10-12-22(13-11-21)27(36)37/h4-15,25H,16H2,1-3H3,(H,31,35)(H,36,37)(H,30,32,33) |
InChI Key |
ZIMJYRNFCCEMMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC(=NN3C2C4=CC=C(C=C4)C(=O)O)SCC5=CC=CC=C5)C)C |
Origin of Product |
United States |
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